molecular formula C19H19F3N4OS B2738409 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034554-94-2

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2738409
CAS No.: 2034554-94-2
M. Wt: 408.44
InChI Key: DWPUUCLJLBBFFT-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4OS and its molecular weight is 408.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The Diels–Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles demonstrates an efficient method for preparing trifluoromethyl-containing aromatic compounds, including derivatives of 3-aminobenzoic acid, highlighting the significance of the trifluoromethyl group in determining regioselectivity (Kondratov et al., 2015).
  • Novel analogs involving benzo[d]thiazol-2-yl groups have been synthesized and shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential for designing new antibacterial agents (Palkar et al., 2017).

Biological Activities

  • Certain benzothiazole derivatives, structured similarly to the requested compound, have demonstrated potent antitumor activities, suggesting the potential use of these compounds in cancer research (Yoshida et al., 2005).
  • A library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been synthesized, some of which were found to be toxic to C. elegans, highlighting the utility of these compounds in studying biological systems and potentially developing new bioactive molecules (Donohue et al., 2002).

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4OS/c20-19(21,22)17-7-8-25(24-17)9-10-26(14-3-1-2-4-14)18(27)13-5-6-15-16(11-13)28-12-23-15/h5-8,11-12,14H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPUUCLJLBBFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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